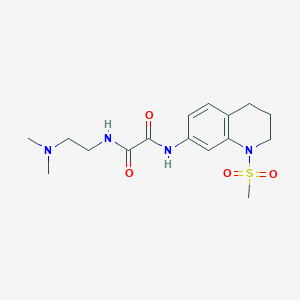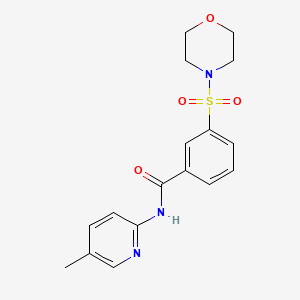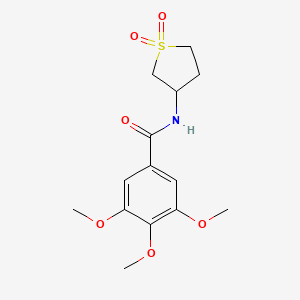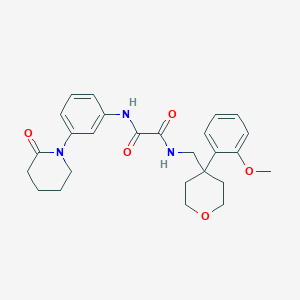
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as AMQ-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AMQ-1 belongs to the family of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 plays a role in various signaling pathways, including the Wnt signaling pathway. By inhibiting the activity of these kinases, this compound has the potential to modulate various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the Wnt signaling pathway. In vivo studies have shown that this compound has potential therapeutic effects in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its ability to modulate various cellular processes, making it a potentially useful tool in scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is its potential therapeutic effects in cancer. Further studies are needed to determine the optimal dose and duration of treatment for this compound in cancer patients. In addition, studies are needed to determine the potential side effects of this compound in humans.
Another area of interest is the potential use of this compound in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases. Further studies are needed to determine the potential therapeutic effects of this compound in these diseases.
Conclusion
This compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to modulate various cellular processes, making it a potentially useful tool in scientific research. Further studies are needed to determine the optimal dose and duration of treatment for this compound in various diseases.
Métodos De Síntesis
The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that includes the reaction of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)aniline. This intermediate is then reacted with 2-chloroacetamide to form N-(2-methoxyphenyl)-2-(2-oxopropyl)acetamide. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.
Aplicaciones Científicas De Investigación
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its ability to modulate the activity of protein kinases. Protein kinases are enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Abnormal kinase activity has been associated with various diseases, including cancer.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(23)21-12-7-8-16(25-2)15(9-12)22-18(24)17-13-5-3-4-6-14(13)19-10-20-17/h7-10H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUOGVWNCNPARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)
![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)

![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)




![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)
![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)
![2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride](/img/structure/B2705394.png)
